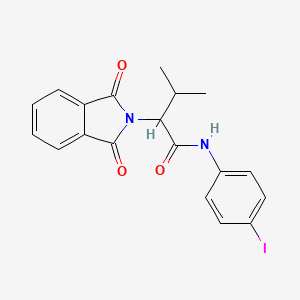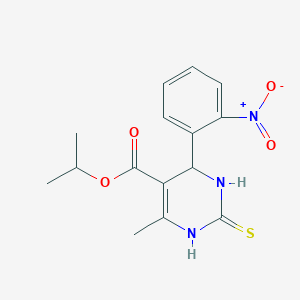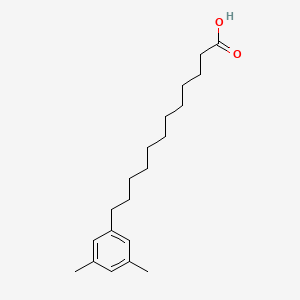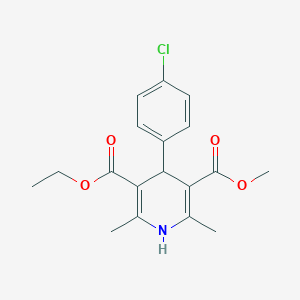![molecular formula C20H14N4O3S B11703179 2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a nitrofuran moiety, a hydrazone linkage, and a thiazole ring, making it a subject of interest for researchers exploring new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate thioamide compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for large-scale production, ensuring high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular functions. The nitrofuran moiety is particularly important for its antimicrobial activity, as it can generate reactive oxygen species that damage microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a benzothiazole ring instead of a diphenyl-thiazole ring.
2-{2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL}BENZOIC ACID: Contains a benzoic acid moiety instead of a thiazole ring.
Uniqueness
The uniqueness of 2-[(2E)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIPHENYL-1,3-THIAZOLE lies in its combination of a nitrofuran moiety with a diphenyl-thiazole ring, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and a broad range of applications in various fields .
Eigenschaften
Molekularformel |
C20H14N4O3S |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H14N4O3S/c25-24(26)17-12-11-16(27-17)13-21-23-20-22-18(14-7-3-1-4-8-14)19(28-20)15-9-5-2-6-10-15/h1-13H,(H,22,23)/b21-13+ |
InChI-Schlüssel |
KXLZHIKJAHZCDW-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)

![2,13-Dibromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11703122.png)

![2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B11703137.png)
![3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
![N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11703142.png)


![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703158.png)

![3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11703164.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
